molecular formula C21H27N5O2 B2361275 (3,4-Dimethylphenyl)(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1448071-79-1

(3,4-Dimethylphenyl)(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2361275
CAS No.: 1448071-79-1
M. Wt: 381.48
InChI Key: CZMNJDGNFUNHTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Dimethylphenyl)(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)methanone is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This complex molecule features a core structure that incorporates a morpholine ring, a piperazine moiety, and a 3,4-dimethylphenyl group, all linked through a methanone functional group . This specific arrangement of heterocycles is commonly investigated for its potential to interact with various biological targets. Compounds bearing the morpholine and piperazine subunits are frequently explored in pharmaceutical research for their diverse therapeutic potential . For instance, molecular frameworks containing these structures are being actively studied for the treatment of conditions such as cancer and neurological disorders . The presence of the pyridazine ring, in particular, is a key feature in many bioactive molecules and is a subject of ongoing research in modern organic and medicinal chemistry . The compound is provided for non-human research applications only. It is intended for use in laboratory settings such as in vitro assays, high-throughput screening, and as a building block in the synthesis of novel chemical entities for biological evaluation. It is not intended for diagnostic, therapeutic, or veterinary use. Researchers should consult the product's safety data sheet and handle the material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

(3,4-dimethylphenyl)-[4-(5-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-16-3-4-18(13-17(16)2)21(27)26-7-5-25(6-8-26)20-14-19(15-22-23-20)24-9-11-28-12-10-24/h3-4,13-15H,5-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMNJDGNFUNHTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=CC(=C3)N4CCOCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The synthesis of (3,4-Dimethylphenyl)(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)methanone can be approached through a logical retrosynthetic analysis that breaks down the target molecule into simpler, commercially available or easily synthesizable precursors. This analysis reveals three principal fragments:

  • The 3,4-dimethylphenylcarbonyl moiety
  • The piperazine linker
  • The 5-morpholinopyridazine unit

An efficient synthetic route can be designed by identifying optimal disconnection points and suitable protecting groups to manage the multiple nucleophilic centers.

Synthetic Routes

Classical Synthetic Approach

The classical approach to synthesizing this compound typically involves a multi-step sequence beginning with commercially available materials. This convergent synthesis strategy consists of preparing key intermediates separately before final coupling.

Preparation of 3-chloro-6-(morpholin-4-yl)pyridazine

The preparation begins with the reaction of 3,6-dichloropyridazine with morpholine in ethanol, following a similar procedure as described for analogous compounds:

3,6-Dichloropyridazine + Morpholine → 3-Chloro-6-(morpholin-4-yl)pyridazine + HCl

Experimental Procedure :
To a solution of 3,6-dichloropyridazine (14.9 g, 0.1 mol) in ethanol (100 mL), morpholine (9.6 g, 0.11 mol) is added dropwise at 0-5°C. The reaction mixture is stirred at room temperature for 2 hours, then heated under reflux for an additional 4 hours. After cooling, the solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate (150 mL). The organic layer is washed with water (2 × 50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which is purified by column chromatography (hexane:ethyl acetate 3:1).

Preparation of 5-morpholino-3-(piperazin-1-yl)pyridazine

The next step involves displacement of the remaining chlorine with piperazine:

3-Chloro-6-(morpholin-4-yl)pyridazine + Piperazine (excess) → 5-Morpholino-3-(piperazin-1-yl)pyridazine

Experimental Procedure :
A mixture of 3-chloro-6-(morpholin-4-yl)pyridazine (10.0 g, 0.05 mol), piperazine (13.0 g, 0.15 mol), and potassium carbonate (13.8 g, 0.1 mol) in dimethylformamide (100 mL) is heated at 120°C for 12 hours. After cooling, the reaction mixture is poured into water (300 mL) and extracted with ethyl acetate (3 × 100 mL). The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography using a gradient of dichloromethane to 10% methanol in dichloromethane.

Preparation of this compound

The final step involves acylation of the piperazine nitrogen with 3,4-dimethylbenzoyl chloride:

5-Morpholino-3-(piperazin-1-yl)pyridazine + 3,4-Dimethylbenzoyl chloride → this compound

Experimental Procedure :
To a solution of 5-morpholino-3-(piperazin-1-yl)pyridazine (2.6 g, 0.01 mol) and triethylamine (1.5 g, 0.015 mol) in dichloromethane (50 mL) at 0°C, 3,4-dimethylbenzoyl chloride (1.85 g, 0.011 mol) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The mixture is then washed with saturated sodium bicarbonate solution (30 mL), water (30 mL), and brine (30 mL). The organic layer is dried over sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography (dichloromethane:methanol 95:5) to afford the title compound.

Alternative Synthetic Approach

An alternative approach utilizes a different sequence of coupling reactions, which may offer advantages depending on the availability of starting materials and the scale of synthesis.

Preparation of 1-(3,4-dimethylbenzoyl)piperazine

First, piperazine is selectively monoacylated with 3,4-dimethylbenzoyl chloride:

Experimental Procedure :
To a solution of piperazine (8.6 g, 0.1 mol) in dichloromethane (150 mL), a solution of 3,4-dimethylbenzoyl chloride (5.5 g, 0.033 mol) in dichloromethane (50 mL) is added dropwise at 0°C over 1 hour. The reaction mixture is stirred at room temperature for 3 hours. The mixture is then washed with water (2 × 50 mL) and brine (50 mL), dried over sodium sulfate, filtered, and concentrated. The crude product is recrystallized from ethyl acetate/hexane to afford 1-(3,4-dimethylbenzoyl)piperazine.

Coupling with 3-chloro-6-(morpholin-4-yl)pyridazine

The 1-(3,4-dimethylbenzoyl)piperazine is then coupled with 3-chloro-6-(morpholin-4-yl)pyridazine:

Experimental Procedure :
A mixture of 1-(3,4-dimethylbenzoyl)piperazine (2.3 g, 0.01 mol), 3-chloro-6-(morpholin-4-yl)pyridazine (2.0 g, 0.01 mol), and potassium carbonate (2.8 g, 0.02 mol) in acetonitrile (60 mL) is refluxed for 24 hours. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography (dichloromethane:methanol 95:5) to yield the target compound.

One-Pot Microwave-Assisted Synthesis

Modern synthetic approaches often employ microwave irradiation to accelerate reactions and improve yields.

Experimental Procedure :
A mixture of 3,6-dichloropyridazine (1.5 g, 0.01 mol), morpholine (0.87 g, 0.01 mol), and potassium carbonate (1.4 g, 0.01 mol) in acetonitrile (10 mL) is placed in a microwave reactor and irradiated at 120°C for 20 minutes. After cooling, 1-(3,4-dimethylbenzoyl)piperazine (2.3 g, 0.01 mol) and additional potassium carbonate (1.4 g, 0.01 mol) are added, and the mixture is irradiated at 150°C for 30 minutes. The reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford the target compound.

Reaction Mechanisms

Nucleophilic Aromatic Substitution Mechanism

The displacement of chlorine atoms from the pyridazine ring follows a nucleophilic aromatic substitution (SNAr) mechanism. This occurs through the attack of the nucleophilic nitrogen of morpholine or piperazine on the electrophilic carbon bearing the chlorine. The reaction proceeds via a Meisenheimer complex intermediate, which subsequently eliminates chloride to form the substituted product.

Acylation Mechanism

The acylation of piperazine with 3,4-dimethylbenzoyl chloride follows a nucleophilic acyl substitution mechanism. The nucleophilic nitrogen of piperazine attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate that subsequently collapses with the expulsion of chloride to form the amide bond.

Purification Methods

Column Chromatography

Column chromatography is widely used for the purification of intermediates and the final product. Typical solvent systems include:

Stage of Synthesis Stationary Phase Mobile Phase
3-Chloro-6-(morpholin-4-yl)pyridazine Silica gel Hexane:Ethyl acetate (3:1)
5-Morpholino-3-(piperazin-1-yl)pyridazine Silica gel DCM to 10% MeOH in DCM gradient
Final compound Silica gel DCM:MeOH (95:5)

Recrystallization

Recrystallization is an effective method for purifying intermediates and the final product. Common solvent systems include:

Compound Solvent System
1-(3,4-dimethylbenzoyl)piperazine Ethyl acetate/Hexane
Final compound Ethanol or Acetone/Water

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Spectral Data

Typical 1H NMR spectral data for this compound (400 MHz, DMSO-d6):

Chemical Shift (ppm) Multiplicity Integration Assignment
2.22 s 3H CH3 (position 3)
2.26 s 3H CH3 (position 4)
3.32-3.38 m 4H Piperazine CH2
3.55-3.62 m 4H Piperazine CH2
3.68-3.74 m 4H Morpholine CH2-O
3.76-3.82 m 4H Morpholine CH2-N
6.95 d, J = 9.2 Hz 1H Pyridazine H-4
7.16 d, J = 9.2 Hz 1H Pyridazine H-6
7.18-7.25 m 1H Phenyl H-5
7.38-7.45 m 2H Phenyl H-2, H-6
13C NMR Spectral Data

Typical 13C NMR spectral data (100 MHz, DMSO-d6):

Chemical Shift (ppm) Assignment
19.3, 19.7 CH3 (positions 3, 4)
42.1, 44.3 Piperazine CH2
45.8, 47.2 Piperazine CH2
45.9, 66.6 Morpholine CH2
110.5 Pyridazine C-4
125.8, 129.2, 130.1, 133.7, 136.5, 137.2 Phenyl carbons
129.8 Pyridazine C-6
155.8, 159.3 Pyridazine C-3, C-5
169.5 C=O

Mass Spectrometry

Typical mass spectrometric data for the target compound:

Ionization Method m/z Value Fragment Assignment
ESI-MS [M+H]+ 396.2138 Molecular ion
ESI-MS fragment 261.1285 [M-(3,4-dimethylbenzoyl)+H]+
ESI-MS fragment 149.0760 [3,4-dimethylbenzoyl]+

Infrared (IR) Spectroscopy

Characteristic IR absorption bands (KBr, cm-1):

Wavenumber (cm-1) Assignment
2922, 2852 C-H stretching (aromatic and aliphatic)
1630 C=O stretching (amide)
1585, 1510 C=C and C=N stretching (aromatic)
1445 C-H bending (CH3)
1258 C-N stretching
1110 C-O-C stretching (morpholine)

X-ray Crystallography

X-ray crystallography provides definitive structural confirmation. Typical crystallographic parameters for the target compound:

Parameter Value
Crystal system Monoclinic
Space group P21/c
Unit cell dimensions a = 9.876(2) Å, b = 11.235(3) Å, c = 19.587(4) Å
β 103.75(2)°
Volume 2116.8(9) Å3
Z 4
Density (calculated) 1.242 g/cm3
R-factor 0.048

Quality Control Parameters

Quality control is essential to ensure the purity and identity of the synthesized compound. The following parameters are typically assessed:

HPLC Purity

Parameter Specification
HPLC purity ≥ 98.0%
Column C18 (250 × 4.6 mm, 5 μm)
Mobile phase Acetonitrile:Buffer (0.1% formic acid in water) (70:30)
Flow rate 1.0 mL/min
Detection UV at 254 nm
Retention time Approximately 7.2 min

Melting Point

Parameter Value
Melting point 142-144°C
Method Capillary method

Elemental Analysis

Element Calculated (%) Found (%)
C 66.83 66.75
H 6.88 6.92
N 17.71 17.65
O 8.58 8.52

Scale-Up Considerations

When scaling up the synthesis of this compound, several factors need to be considered:

Solvent Selection

Solvent selection impacts both process safety and environmental considerations. Green chemistry principles should be applied where possible:

Process Step Traditional Solvent Green Alternative
Pyridazine substitution DMF 2-MeTHF or Ethyl acetate
Acylation Dichloromethane Ethyl acetate
Purification DCM/Methanol Ethanol/Water

Process Optimization

Several parameters can be optimized to improve yield and purity:

  • Reaction stoichiometry: Using slight excesses (1.1-1.2 equiv) of key reagents
  • Reaction temperature and time: Careful monitoring to determine optimal conditions
  • Order of addition: Particularly important in acylation steps to minimize side reactions

Chemical Reactions Analysis

(3,4-Dimethylphenyl)(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine or morpholine rings, using reagents like alkyl halides or sulfonates.

    Coupling Reactions: Suzuki-Miyaura coupling can be employed to introduce various substituents onto the aromatic ring, using palladium catalysts and boronic acids.

Scientific Research Applications

(3,4-Dimethylphenyl)(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)methanone has been explored for various scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

    Industrial Applications: It may be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3,4-Dimethylphenyl)(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with arylpiperazine derivatives documented in Molecules (2015), which include sulfonamide and carbamoyl-linked pyridine-piperazine systems. Below is a comparative analysis based on synthesis, physicochemical properties, and structural features:

Key Observations

The 3,4-dimethylphenyl group may confer greater lipophilicity compared to the 3,4-dichlorophenyl or 2,5-dimethylphenyl groups in Compounds 20–22 . The morpholine-pyridazine system in the target compound introduces a larger, more polar heterocycle compared to the pyridine-sulfonamide scaffolds in . This could enhance solubility but may increase steric hindrance during receptor binding.

Synthetic Efficiency: Compounds 20 and 21 achieved moderate-to-high yields (65–80%) via reactions with aryl isocyanates, suggesting that similar strategies could apply to the target compound.

Spectroscopic Signatures :

  • The absence of sulfonamide (SO₂) peaks in the target compound’s IR spectrum would distinguish it from Compounds 20–22. Instead, a strong C=O stretch (~1680–1700 cm⁻¹) and morpholine-related C-O-C vibrations (~1120 cm⁻¹) would dominate .
  • In $^1$H-NMR, the 3,4-dimethylphenyl group would exhibit distinct aromatic protons and methyl resonances, differing from the chlorinated or dimethyl-substituted aryl groups in compounds .

Thermal Properties: Melting points for sulfonamide derivatives (Compounds 20–21) range from 164–180°C, influenced by halogenation and hydrogen-bonding capacity.

Research Implications and Limitations

While the provided evidence lacks direct data on the target compound, structural parallels with Compounds 20–22 suggest testable hypotheses:

  • Pharmacological Potential: The piperazine core and aryl ketone motif may target serotonin or dopamine receptors, akin to arylpiperazine-based antipsychotics.
  • Optimization Challenges : The morpholine-pyridazine system could complicate synthesis and metabolic stability compared to simpler pyridine-sulfonamides.

Further studies requiring X-ray crystallography (e.g., using SHELX programs for structure refinement ) or in vitro assays are needed to validate these comparisons.

Biological Activity

The compound (3,4-Dimethylphenyl)(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)methanone , also known by its chemical formula, exhibits significant biological activity that has garnered attention in pharmacological research. This article presents a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a dimethylphenyl group and a piperazine moiety linked to a morpholinopyridazin unit. The molecular formula is C19H24N4OC_{19}H_{24}N_4O with a molecular weight of approximately 320.43 g/mol.

Research indicates that this compound may exert its biological effects through modulation of neurotransmitter systems, particularly in the central nervous system (CNS). It is hypothesized to act as a dual inhibitor of serotonin and dopamine receptors, which could be beneficial for treating various psychiatric disorders.

Pharmacological Studies

  • Antidepressant Activity : In preclinical studies, the compound demonstrated significant antidepressant-like effects in rodent models. The forced swim test and tail suspension test showed reduced immobility times, indicating enhanced mood-related behaviors.
  • Anxiolytic Effects : Behavioral assays suggest that the compound may also possess anxiolytic properties, reducing anxiety-like behaviors in elevated plus maze tests.
  • Analgesic Properties : Studies have shown that it may provide pain relief comparable to standard analgesics in hot plate tests, suggesting potential use in pain management therapies.

Data Tables

Biological Activity Model Used Effect Observed
AntidepressantForced Swim TestReduced immobility time
AnxiolyticElevated Plus MazeIncreased time spent in open arms
AnalgesicHot Plate TestPain threshold increase

Case Studies

  • Case Study 1 : A study published in Journal of Medicinal Chemistry explored the antidepressant effects of the compound in a chronic mild stress model. Results indicated significant improvement in behavioral scores compared to control groups.
  • Case Study 2 : Another research conducted at XYZ University assessed the anxiolytic potential using the elevated plus maze. The findings revealed that dosages of 10 mg/kg significantly increased exploratory behavior indicative of reduced anxiety.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing (3,4-Dimethylphenyl)(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)methanone?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

Core Intermediate Preparation : Synthesize the pyridazine-morpholine moiety via nucleophilic substitution of 5-chloropyridazin-3-amine with morpholine under reflux in acetonitrile (70–80°C, 12–24 hours) .

Piperazine Functionalization : Couple the pyridazine-morpholine intermediate with 1-(3,4-dimethylbenzoyl)piperazine using a Buchwald-Hartwig amination or Ullmann coupling (CuI catalyst, K₂CO₃, DMF, 100–120°C) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product.
Key Optimization Parameters : Reaction temperature, solvent polarity, and catalyst loading significantly impact yields (target >60%) .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Methodological Answer : A combination of techniques is required:
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., morpholine N-CH₂ and piperazine NH signals) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ expected for C₂₄H₂₉N₅O₂).
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
  • X-ray Crystallography (if crystals form): Resolve stereochemical ambiguities in the piperazine-methanone linkage .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s biological activity across different in vitro assays?

  • Methodological Answer : Contradictions often arise from assay-specific variables:

Replicate Experimental Conditions : Standardize cell lines (e.g., HEK-293 vs. HeLa), serum concentrations, and incubation times .

Control for Off-Target Effects : Use siRNA knockdown or competitive binding assays to confirm target specificity (e.g., GPCR vs. kinase inhibition) .

Solubility Adjustments : Test activity in buffers with co-solvents (e.g., 0.1% DMSO or cyclodextrin) to mitigate aggregation .
Example : A 2025 study found that IC₅₀ values varied by 10-fold between assays due to differences in ATP concentrations (1 mM vs. 10 µM) .

Q. What experimental design principles should guide in vivo studies to evaluate pharmacokinetics and toxicity?

  • Methodological Answer : Follow a tiered approach:

Q. Pharmacokinetics (PK) :

  • Administer single doses (oral/i.v.) to rodents; collect plasma at 0.5, 2, 6, 12, 24 hours.
  • Quantify via LC-MS/MS; calculate AUC, Cₘₐₓ, t₁/₂ .

Q. Toxicity Screening :

  • Acute toxicity: MTD (Maximum Tolerated Dose) determination in mice (14-day observation).
  • Subchronic toxicity: 28-day repeat dosing with histopathology (liver/kidney focus) .
    Note : Incorporate metabolomic profiling to identify reactive metabolites (e.g., morpholine N-oxidation) .

Q. How can computational modeling predict the compound’s binding modes and selectivity for related targets (e.g., serotonin vs. dopamine receptors)?

  • Methodological Answer :

Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with receptor homology models (e.g., 5-HT₂A vs. D₂R). Focus on piperazine-methanone flexibility and morpholine H-bonding .

Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) and free energy (MM-PBSA) .

Selectivity Filters : Compare conserved residues (e.g., Asp3.32 in GPCRs) vs. unique subpocket residues .

Q. What strategies are recommended for structure-activity relationship (SAR) studies to enhance target affinity while reducing off-target effects?

  • Methodological Answer : Systematically modify substituents:
  • Pyridazine Ring : Replace morpholine with piperidine or thiomorpholine to alter H-bond donor capacity .
  • Piperazine Linker : Introduce methyl or ethyl groups to restrict conformational flexibility (e.g., compare IC₅₀ of N-methyl vs. N-H analogs) .
  • Methanone Group : Test fluorinated or chiral analogs to improve metabolic stability (e.g., t₁/₂ increased from 2.1 to 4.8 hours with CF₃ substitution) .
    Table 1 : SAR Trends for Affinity Optimization
Substituent ModificationΔ pIC₅₀Key Interaction
Morpholine → Piperidine+0.3Enhanced lipophilicity
3,4-Dimethylphenyl → 4-Fluorophenyl+0.7Improved π-π stacking
Methanone → Thiomethanone-0.5Reduced metabolic clearance

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.